molecular formula C21H25NO6 B11017223 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine

Cat. No.: B11017223
M. Wt: 387.4 g/mol
InChI Key: BECHYHJRWRRZLV-KRWDZBQOSA-N
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Description

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen core, which is a fused ring system known for its biological activity, linked to an L-leucine moiety through an acetyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine typically involves multiple steps:

  • Formation of the Benzo[c]chromen Core: : The benzo[c]chromen core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and a suitable diketone, the cyclization can be induced using a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Acetyl Group: : The hydroxyl group on the benzo[c]chromen core can be acetylated using acetic anhydride in the presence of a base like pyridine to form the acetoxy derivative.

  • Coupling with L-Leucine: : The acetoxy derivative is then coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzo[c]chromen core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

  • Reduction: : Reduction of the carbonyl group in the benzo[c]chromen core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

  • Substitution: : The acetoxy group can be substituted with various nucleophiles under basic conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[c]chromen derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The benzo[c]chromen core is known for its interaction with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with enzymes or receptors involved in disease pathways, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine involves its interaction with specific molecular targets. The benzo[c]chromen core can interact with enzymes or receptors, potentially inhibiting or activating their function. The acetyl-L-leucine moiety may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine is unique due to the presence of the L-leucine moiety, which may confer specific biological activity and binding properties. The combination of the benzo[c]chromen core with L-leucine could result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]pentanoic acid

InChI

InChI=1S/C21H25NO6/c1-12(2)9-17(20(24)25)22-19(23)11-27-13-7-8-15-14-5-3-4-6-16(14)21(26)28-18(15)10-13/h7-8,10,12,17H,3-6,9,11H2,1-2H3,(H,22,23)(H,24,25)/t17-/m0/s1

InChI Key

BECHYHJRWRRZLV-KRWDZBQOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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